molecular formula C8H11N3O3S B2926950 [(4-Sulfamoylphenyl)methyl]urea CAS No. 98594-82-2

[(4-Sulfamoylphenyl)methyl]urea

Cat. No.: B2926950
CAS No.: 98594-82-2
M. Wt: 229.25
InChI Key: MKLIHIQQRVXEQU-UHFFFAOYSA-N
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Description

Product Overview [(4-Sulfamoylphenyl)methyl]urea is a chemical compound with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol . Its structure features a urea functional group attached to a phenyl ring bearing a sulfonamide moiety, as defined by the SMILES notation C1=CC(=CC=C1CNC(=O)N)S(=O)(=O)N . This combination of functional groups makes it a compound of significant interest in medicinal chemistry research. Research Relevance and Applications Urea derivatives represent a critical class of compounds in modern drug discovery due to their ability to form stable, multiple hydrogen bonds with biological targets, which is essential for specific biological activity and optimizing drug properties . While the specific biological profile of this compound is an area for further investigation, compounds containing the urea scaffold are prevalent in a wide range of therapeutic areas. Historically, urea derivatives have been developed as agents for treating conditions such as parasitic infections (e.g., Suramin) and type II diabetes (e.g., Glibenclamide) . The presence of both the urea and sulfonamide groups in this single molecule provides researchers with a versatile building block for constructing compounds with potential biological activity, particularly in the synthesis of specialized peptidomimetics or as a component in combinatorial chemistry libraries . Handling and Safety This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-sulfamoylphenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-8(12)11-5-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H3,9,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLIHIQQRVXEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Derivatization Chemistry of 4 Sulfamoylphenyl Methyl Urea

Established Synthetic Pathways for the Core Structure of [(4-Sulfamoylphenyl)methyl]urea

The synthesis of this compound is a multi-step process that begins with the creation of a key precursor, the phenylsulfonamide, followed by the formation of the urea (B33335) moiety.

Synthesis of Key Phenylsulfonamide Precursors

The primary precursor for the synthesis of the core structure is 4-(aminomethyl)benzenesulfonamide. A common synthetic route to this precursor starts with N-benzylacetamide. This compound undergoes a reaction with chlorosulfonic acid, followed by treatment with ammonia, to produce 4-(acetamidomethyl)-benzenesulfonamide. The final step involves the hydrolysis of this intermediate with a base to yield 4-(aminomethyl)benzenesulfonamide, also known as Mafenide. chemicalbook.com

An alternative approach involves starting with 4-acetylaminomethylbenzenesulfonic acid chloride, which is reacted with an excess of aqueous dimethylamine. This mixture is heated to yield 4-acetylaminomethylbenzenesulfonic acid dimethylamide. Subsequent hydrolysis of this compound produces the desired 4-aminomethylbenzenesulfonamide. google.com

Reaction Mechanisms for Urea Moiety Formation

The formation of the urea group is a critical step in the synthesis of the title compound. A prevalent method involves the reaction of an amine with an isocyanate. commonorganicchemistry.comnih.gov In the context of this compound, this would involve the reaction of 4-(aminomethyl)benzenesulfonamide with an isocyanate. This reaction is typically straightforward and can be carried out in various solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature without the need for a base. commonorganicchemistry.com

Another strategy for urea synthesis is the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole. nih.gov The reaction of an amine with phosgene generates an isocyanate intermediate, which then reacts with another amine to form the urea derivative. nih.gov Microwave-assisted synthesis has also been employed for the efficient one-pot synthesis of urea derivatives from alkyl bromides via azido (B1232118) derivatives and subsequent Staudinger-aza-Wittig reaction with carbon dioxide and an amine. beilstein-journals.org Furthermore, a simple and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.org

The following table summarizes various synthetic methods for urea formation:

MethodReactantsKey Features
Amine + IsocyanateAmine, IsocyanateSimple, generally done at room temperature in solvents like DMF, THF, or DCM. commonorganicchemistry.com
Amine + Carbamate (B1207046)Amine, Reactive Carbamate (e.g., isopropenyl or phenyl carbamates)Isopropenyl carbamates react irreversibly, while phenyl carbamates are more prone to reversibility.
Curtius RearrangementCarboxylic AcidForms an isocyanate intermediate. commonorganicchemistry.com
Phosgene/TriphosgeneAmine, Phosgene/TriphosgeneForms phosgene in situ, which is highly toxic. Order of addition is important to avoid symmetrical urea by-products. commonorganicchemistry.comnih.gov
Potassium IsocyanateAmine, Potassium IsocyanateA mild and efficient method that can be performed in water. rsc.org
Isocyanides + O-Benzoyl HydroxylaminesAryl Isocyanides, O-Benzoyl HydroxylaminesCatalyzed by a copper salt under mild conditions. mdpi.com

Strategies for Functional Group Derivatization and Structural Diversification

The derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and developing new compounds with improved biological activities.

Modulation of Substituents on the Phenyl Ring for Structure-Activity Relationship (SAR) Exploration

Modifying the substituents on the phenyl ring of the sulfamoylphenyl moiety can significantly impact the biological activity of the resulting compounds. For instance, in a series of dihydropyrimidine/sulphonamide hybrids, various substituted benzaldehydes were used to create derivatives with different groups on the phenyl ring. The anti-inflammatory activity of these compounds was found to be influenced by the nature of these substituents. nih.gov Similarly, the introduction of different groups on the phenyl ring of sulfonamide-based compounds has been explored to understand the SAR for their inhibitory activity against various enzymes. d-nb.info

Chemical Modifications of the Methyl Linker and Urea Functional Group

Modifications to the methyl linker and the urea functional group offer additional avenues for structural diversification. For example, replacing the 4-aminobenzenesulfonamide moiety with a 4-(aminomethyl)benzenesulfonamide introduces a methylene (B1212753) linking group, which can alter the compound's properties. d-nb.info The urea group itself can be modified; for instance, methylation of the amide nitrogen can lead to stable tertiary amides, which can be analyzed by gas chromatography. rsc.org The urea functionality is a key structural feature in many FDA-approved drugs, and its modification is a common strategy in drug discovery. nih.gov

Synthesis of Bioisosteric Analogues, e.g., Thiourea (B124793) Derivatives

The replacement of the urea group with its bioisostere, thiourea, is a common strategy in medicinal chemistry to generate analogues with potentially different biological activities. The synthesis of thiourea derivatives can be achieved through various methods. One common approach is the reaction of an amine with an isothiocyanate. For example, 4-aminomethyl-benzenesulfonamide can be reacted with thiophosgene (B130339) to afford 4-isothiocyanatomethyl-benzenesulfonamide, which can then be reacted with various amines to yield a series of thiourea derivatives. nih.gov Another method involves the cyclization of thioureas with ethyl bromoacetate (B1195939) in the presence of sodium acetate (B1210297) to form 4-thiazolidinone (B1220212) derivatives. jrespharm.com Thiourea derivatives have been investigated for a wide range of biological activities, including antiviral, antitubercular, and anticancer effects. jrespharm.comnih.gov

Molecular Recognition and Pharmacological Target Elucidation of 4 Sulfamoylphenyl Methyl Urea

Comprehensive Investigation of Carbonic Anhydrase (CA) Inhibition

The compound [(4-sulfamoylphenyl)methyl]urea belongs to a class of aromatic sulfonamides that are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. researchgate.netnih.gov The primary sulfonamide group is a key pharmacophore, enabling these compounds to effectively target and inhibit CA activity. nih.gov

Differential Inhibition Profiles Across Human CA Isoforms (hCA I, II, VII, IX, XII)

This compound and its derivatives exhibit varied inhibitory activity against different human carbonic anhydrase (hCA) isoforms. This differential inhibition is critical for developing isoform-selective inhibitors with therapeutic potential for various conditions, including glaucoma and cancer. nih.govacs.org

The cytosolic isoform hCA I is a slow enzyme. While some sulfonamide derivatives can inhibit hCA I in the low nanomolar range, others act as medium potency inhibitors. acs.org For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed potent inhibition against hCA I, with Kᵢ values ranging from 13.3 to 87.6 nM, surpassing the standard drug acetazolamide. tuni.fimdpi.com

hCA II , a physiologically dominant and rapid isoform, is a primary target for antiglaucoma drugs. auctoresonline.orgauctoresonline.org Many this compound analogues are highly effective inhibitors of hCA II, with inhibition constants (Kᵢ) often in the low nanomolar range. acs.orgmdpi.com Some derivatives have demonstrated even greater potency than acetazolamide. acs.org The flexibility of the ureido linker in some of these compounds allows for various conformations, leading to favorable interactions within the active site of different CA isoenzymes. researchgate.net

hCA VII is another cytosolic isoform. N-((4-sulfamoylphenyl)carbamothioyl) amides have shown potent inhibition of hCA VII, with Kᵢ values between 1.1 and 13.5 nM. tuni.fi

The transmembrane, tumor-associated isoforms hCA IX and hCA XII are key targets in cancer therapy. pdbj.orgrcsb.org Many derivatives of this compound are potent inhibitors of hCA IX, with Kᵢ values in the low nanomolar range. nih.govacs.org Similarly, hCA XII is also effectively inhibited by many of these compounds, with inhibition constants often in the low nanomolar range. nih.govacs.org Some analogues have shown selectivity for these tumor-associated isoforms over the cytosolic ones. nih.govpdbj.org

Table 1: Inhibition Constants (Kᵢ) of this compound Analogues Against Human CA Isoforms

Compound Type hCA I (nM) hCA II (nM) hCA VII (nM) hCA IX (nM) hCA XII (nM) Reference
N-((4-sulfamoylphenyl)carbamothioyl) amides 13.3–87.6 5.3–384.3 1.1–13.5 - - tuni.fimdpi.com
4-Sulfamoylphenyl-ω-aminoalkyl ethers 5.3–90.9 3.9–215 - 5.8–32.6 5.4–609 acs.org
Sulfonyl semicarbazides - 3.5–71.8 - - 0.59–0.79 nih.gov
8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides 61.9–8126 33.0–8759 - >10000 - tandfonline.com
4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides - - - 2.59 7.64 pdbj.org

Note: The table presents ranges of inhibition constants for various classes of compounds related to this compound. The exact inhibition constant for the parent compound may vary based on the specific study.

Inhibition of Microbial Carbonic Anhydrases (e.g., Mycobacterium tuberculosis CAs)

The inhibitory action of this compound derivatives extends to microbial carbonic anhydrases, presenting potential for the development of novel anti-infective agents. researchgate.net Specifically, these compounds have been investigated as inhibitors of CAs from Mycobacterium tuberculosis (Mtb). tuni.finih.gov

Studies have shown that N-((4-sulfamoylphenyl)carbamothioyl) amides effectively inhibit two of the three β-CAs from M. tuberculosis, MtCA1 and MtCA2. tuni.finih.gov MtCA2 was found to be particularly sensitive, with ten out of twelve evaluated compounds exhibiting Kᵢ values in the low nanomolar range. tuni.finih.gov In contrast, MtCA3 was poorly inhibited by these sulfonamides. tuni.finih.gov This highlights the potential for developing selective inhibitors against specific mycobacterial CAs. Some derivatives have also shown inhibitory activity against CAs from Vibrio cholerae. nih.gov

Atomic-Level Understanding of Inhibitor-Enzyme Binding Mechanisms

The inhibitory mechanism of this compound and its analogues is well-characterized at the atomic level through X-ray crystallography and molecular docking studies. acs.orgpdbj.orgnih.gov

A fundamental aspect of the binding mechanism is the direct coordination of the sulfonamide group to the catalytic zinc(II) ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. acs.orgnih.gov The sulfonamide moiety binds to the Zn²⁺ ion in its deprotonated, anionic form (SO₂NH⁻), displacing a water molecule or hydroxide (B78521) ion that is typically coordinated to the zinc in the native enzyme. nih.govacs.org This interaction is a hallmark of the classical sulfonamide inhibition mechanism and is crucial for the potent inhibitory activity of these compounds. nih.gov

Beyond the primary interaction with the zinc ion, the stability of the inhibitor-enzyme complex is significantly enhanced by a network of hydrogen bonds. nih.gov One of the oxygen atoms of the sulfonamide group typically forms a hydrogen bond with the backbone amide of a conserved threonine residue (Thr199 in hCA II). rsc.org The ureido moiety and other parts of the inhibitor can form additional hydrogen bonds with amino acid residues and water molecules within the active site, further anchoring the inhibitor in place. acs.orgnih.gov For instance, in some complexes, the terminal head of the inhibitor can participate in strong hydrogen bonds with residues like Gly132 and Gln136 at the entrance of the active site. nih.gov

The active site of carbonic anhydrase contains both hydrophilic and hydrophobic regions. The phenyl ring and the tail of the this compound derivatives engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the hydrophobic half of the active site. nih.govacs.org These residues often include Val121, Phe131, Leu198, Pro201, and Pro202 in hCA II. acs.org These interactions play a significant role in determining the inhibitor's potency and isoform selectivity, as the composition of these hydrophobic pockets can vary between different CA isoforms. researchgate.net The flexibility of the inhibitor's tail allows it to adopt different conformations to maximize these favorable hydrophobic contacts. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Target Engagement

The exploration of the structure-activity relationship (SAR) is crucial for understanding how the chemical structure of a compound influences its biological activity. For benzenesulfonamide-based inhibitors, systematic modifications of the scaffold have provided insights into the structural requirements for potent and selective target engagement.

The inhibitory potency of sulfonamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the terminal functional groups. The sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG) that anchors the inhibitor to the active site of metalloenzymes like carbonic anhydrase.

For urea-substituted sulfonamides, modifications on the urea (B33335) moiety can impact binding affinity. For instance, replacement of the urea group or substitution on its nitrogen atoms can alter the hydrogen bonding network and steric interactions within the enzyme's active site. chemrxiv.org Studies on related quinoxaline (B1680401) derivatives have shown that while an amide linker can lead to moderate activity, sulfonamide and thiourea (B124793) groups can sometimes block the desired inhibitory effect, highlighting the nuanced role of the linker and terminal functional group. arctomsci.com

The following table summarizes the inhibitory potency of some benzenesulfonamide (B165840) derivatives against carbonic anhydrase isoforms, illustrating the impact of structural modifications.

Compound/AnalogTarget IsoformInhibitory Potency (IC₅₀/Kᵢ)Reference
3-amino-1-(4-sulfamoylphenyl)urea Carbonic Anhydrase IsoformsVaries by isoform
8-methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide hCA IKᵢ = 61.9 nM nih.gov
8-methoxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide hCA IIKᵢ = 33.0 nM nih.gov
Monosulfuron Acetohydroxyacid synthase (AHAS)Potent inhibitor nih.gov

This table presents data for this compound analogs to illustrate structure-activity relationships.

Achieving isoform selectivity is a major goal in drug design to minimize off-target effects. For carbonic anhydrase inhibitors, the "tail approach" has been a successful strategy. nih.govmdpi.com This approach involves appending a "tail" – an additional chemical moiety – to the primary sulfonamide scaffold. This tail can extend into regions of the active site that differ among isoforms, allowing for specific interactions that enhance selectivity. nih.govmdpi.com

The design of these tails can be varied in terms of length, size, and chemical properties (e.g., hydrophobicity, hydrophilicity, charge) to exploit the subtle differences in the amino acid residues lining the active site cavity of different CA isoforms. mdpi.comnih.gov For example, introducing functionalities that can interact with specific subpockets at the middle or outer rim of the active site can significantly improve isoform selectivity. nih.gov This has been demonstrated in the development of inhibitors that are highly selective for tumor-associated isoforms like CA IX and XII over the ubiquitous CA I and II.

The three-dimensional arrangement of a molecule (its geometry and conformation) is a critical determinant of its biological activity. The ability of a ligand to adopt a specific conformation to fit into the binding site of a target protein directly influences the strength of the interaction. bldpharm.com

For benzenesulfonamide derivatives, the rotational freedom around the S-C and C-N bonds allows the molecule to adopt various conformations. google.com Quantum chemical calculations and gas electron diffraction studies on benzenesulfonamide have shown the existence of different stable conformers. google.com The planarity of the conjugated carbon framework and the potential for twisting of the sulfonamide group can affect how the molecule presents its key interacting groups to the enzyme's active site. researchgate.net In some cases, designing conformationally restricted analogs, for example by introducing cyclic structures, can lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity. nih.gov

Exploration of Ancillary Pharmacological Targets and Polypharmacology (based on related chemical classes)

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized aspect of drug action. The chemical structure of this compound suggests potential interactions with targets beyond carbonic anhydrases.

Ureases: The structural similarity of urea-containing compounds to the natural substrate of urease makes them potential inhibitors of this enzyme. imrpress.comnih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a virulence factor in some pathogenic bacteria. nih.govnih.gov Sulfonamide-based Schiff bases and other derivatives have demonstrated significant urease inhibitory activity. unica.itrsc.org The rationale is that the sulfonamide moiety can interact with the active site of the urease enzyme. imrpress.com

Compound ClassTarget EnzymeInhibition Data (IC₅₀)Reference
Sulfonamide-based Schiff bases Jack bean ureaseIC₅₀ = 2.22 ± 0.45 µM (for most active derivative) unica.it
Sulfonamide-Linked Derivatives Jack bean ureaseVaries by derivative mdpi.com
Benzamide-Acetamide Sulfonamide Conjugates UreaseIC₅₀ values in the low micromolar range imrpress.comnih.gov

This table showcases the urease inhibitory potential of compound classes related to this compound.

NAMPT: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway and a target for cancer therapy. thno.orgnih.gov Some urea-containing compounds have been investigated as NAMPT inhibitors. frontiersin.org For example, pyridine-4-methyl urea derivatives have been identified as possessing NAMPT inhibitory activity. frontiersin.org A patent has been filed for 4-{[(pyridin-3-yl-methyl)aminocarbonyl]amino}benzene-sulfone derivatives as NAMPT inhibitors. google.com

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a critical enzyme for viral replication and a major target for antiviral drug development. nih.govmdpi.com While direct evidence for this compound is lacking, the search for inhibitors has included a wide range of chemical scaffolds. The general strategy involves identifying compounds that can fit into the active site and disrupt the catalytic activity of the protease. nih.govrsc.org

The exploration of ligand-receptor interactions for this compound and its analogs beyond well-established targets is an area of ongoing research. Such studies can reveal unexpected biological activities and provide a basis for drug repurposing. For example, N-(4-sulfamoylphenyl)thiourea derivatives have been identified as agonists for the G protein-coupled receptor 55 (GPR55), a target distinct from the typical enzyme targets of sulfonamides. nih.gov These interactions are often elucidated through a combination of in vitro screening and in silico modeling to understand the specific binding modes and the key residues involved in the interaction. unica.itimrpress.com

Computational and Theoretical Chemistry Applications in 4 Sulfamoylphenyl Methyl Urea Research

Advanced Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and development.

In the study of benzenesulfonamide-urea derivatives, molecular docking has been pivotal in understanding their interaction with various protein targets, most notably carbonic anhydrases (CAs). These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic potential.

Research on novel urea-linked 1,2,3-triazole-benzenesulfonamide hybrids has demonstrated their potential as inhibitors of cancer-associated human carbonic anhydrase (hCA) isoforms IX and XII. ekb.egekb.egresearchgate.net Molecular docking studies revealed that these hybrid compounds exhibit strong binding affinities towards hCA IX and hCA XII, with binding free energy (ΔG) values ranging from -5.5453 to -6.9682 Kcal/mol. ekb.egekb.eg These values were found to be higher than those of the co-crystallized ligands, suggesting a strong inhibitory potential. ekb.egekb.eg The sulfonamide moiety of these compounds typically interacts with the Zn2+ ion in the active site of the enzyme, a key interaction for inhibition. ekb.egekb.egresearchgate.net

Similarly, a study on benzenesulfonamide-based thiourea (B124793) and thiazolidinone derivatives targeting cholinesterases and other enzymes also utilized molecular docking to predict binding energies. researchgate.net Another investigation into benzenesulfonamides carrying thiadiazole and urea (B33335) moieties as carbonic anhydrase inhibitors found that most of the synthesized compounds demonstrated potent inhibition with Ki values equal to or less than 10 nM. nih.gov

Table 1: Molecular Docking and Binding Affinity of Benzenesulfonamide-Urea Analogs

Compound Type Target Protein Binding Affinity (ΔG, Kcal/mol) or Inhibition Constant (Ki) Key Findings
Urea-linked 1,2,3-triazole-benzenesulfonamide hybrid hCA IX, hCA XII -5.5453 to -6.9682 Strong binding affinity, with the sulfonamide moiety interacting with the active site Zn2+ ion. ekb.egekb.egresearchgate.net
Benzenesulfonamides with thiadiazole and urea moieties hCA I, II, IX, XII Ki ≤ 10 nM for most compounds Potent inhibition with varying selectivity profiles. nih.gov
Benzenesulfonamide (B165840) derivatives with cyclic urea linkers VchαCA Nanomolar inhibition (e.g., Ki = 4.7 nM for one compound) The rigidity of the linker enhances binding affinity. nih.govtandfonline.com

Molecular docking not only predicts binding affinity but also elucidates the specific interactions between a ligand and the amino acid residues of a protein. For benzenesulfonamide-urea derivatives, the sulfonamide group's interaction with the zinc ion in the active site of carbonic anhydrases is a recurring and critical hotspot. ekb.egekb.egresearchgate.net

Beyond this primary interaction, the "tail" portion of the molecule, which includes the urea and any subsequent chemical groups, forms various other interactions that contribute to binding affinity and selectivity. For instance, in the urea-linked 1,2,3-triazole-benzenesulfonamide hybrids, the phenyl triazole tail engages in both hydrophilic and hydrophobic interactions with amino acid residues within the active site. ekb.egekb.egresearchgate.net In another study, the use of a cyclic urea as a linker was found to introduce an additional hydrogen bond with Gln102 or the Thr190 backbone, depending on the substitution pattern, which contributed to the compound's potent inhibition. tandfonline.com

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

While specific DFT studies on [(4-Sulfamoylphenyl)methyl]urea are not available, research on related compounds, such as benzenesulfonamide-based 1,3,4-oxadiazole (B1194373) derivatives, has employed DFT to optimize molecular geometries and analyze electronic properties. tandfonline.com These calculations help in understanding the molecule's stability and reactivity. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the electronic transition properties and the molecule's susceptibility to electrophilic or nucleophilic attack. For one of the studied 1,3,4-oxadiazole derivatives, the HOMO-LUMO energy gap was calculated to be 4.488 eV, indicating its relative stability. tandfonline.com

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Although no specific MEP analysis for this compound was found, this technique is commonly applied in the computational study of related sulfonamides to identify regions that are rich or poor in electrons, thereby predicting how the molecule might interact with a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and a protein over time, offering insights into the stability of the complex and the flexibility of the interacting molecules.

In the context of benzenesulfonamide-urea derivatives, MD simulations have been used to investigate the interaction dynamics and stability of promising inhibitors within the active site of their target proteins. For example, the stability of a highly selective inhibitor of cancer-associated carbonic anhydrase isoforms hCA IX and XII, a benzenesulfonamide with a thiadiazole and urea moiety, was investigated using MD simulations. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and can help to validate the binding modes predicted by molecular docking. The findings from such simulations can confirm the stability of key hydrogen bonds and hydrophobic contacts, providing a more comprehensive understanding of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Free Energy Perturbation (FEP) Modeling

QSAR and FEP are powerful computational tools that link the chemical structure of a compound to its biological activity, guiding the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. ijcce.ac.irresearchgate.net These models are valuable for predicting the efficacy of novel compounds before their synthesis, thereby saving time and resources in the drug discovery process. ni.ac.rs

For sulfonamide-based carbonic anhydrase inhibitors, numerous QSAR studies have been conducted. ijcce.ac.irijbpas.com These studies typically involve calculating a set of molecular descriptors for each compound, which quantify various structural, electronic, and physicochemical properties. Statistical methods, such as multiple linear regression (MLR) and machine learning algorithms (e.g., support vector machines, random forests), are then used to build a predictive model. researchgate.netni.ac.rs

Below is an example of how data from a QSAR study on carbonic anhydrase inhibitors might be presented.

ModelStatistical ParameterValue
2D-QSARCorrelation coefficient (r²)0.85
Cross-validated r² (q²)0.75
Predictive r² (pred_r²)0.70
3D-QSAR (kNN-MFA)Correlation coefficient (r²)0.92
Cross-validated r² (q²)0.81
Predictive r² (pred_r²)0.78

This table is illustrative and based on typical values reported in QSAR studies of carbonic anhydrase inhibitors. ijbpas.com

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands that differ by a small chemical modification. arxiv.orgnih.gov This technique is particularly useful for lead optimization, as it can accurately predict whether a proposed chemical change will improve the binding affinity of a compound. drugdesigndata.org

FEP calculations involve creating a thermodynamic cycle that connects the two ligands in their unbound (in solvent) and bound (in the protein active site) states. By simulating the "alchemical" transformation of one molecule into the other in both environments, the difference in the free energy of binding (ΔΔG) can be calculated. uiuc.edu

In the context of optimizing this compound, FEP could be used to evaluate the effect of various substitutions. For example, one could computationally assess whether adding a methyl group to the phenyl ring or modifying the urea moiety would be beneficial for binding to carbonic anhydrase. nih.gov The results of such calculations can guide synthetic efforts towards the most promising candidates. rutgers.edu The accuracy of FEP calculations has been shown to be high enough to be reliably used in prospective drug discovery projects. drugdesigndata.org

The following table illustrates the kind of data that can be obtained from FEP calculations, comparing the predicted relative binding free energy with experimental values for a series of hypothetical analogs of this compound.

Ligand ModificationPredicted ΔΔG (kcal/mol)Experimental ΔΔG (kcal/mol)
H → F on phenyl ring-0.8 ± 0.2-0.7
H → Cl on phenyl ring-1.2 ± 0.3-1.1
H → CH₃ on phenyl ring-0.5 ± 0.2-0.4
Urea NH → N-CH₃+1.5 ± 0.4+1.3

This table is a representative example based on the principles of FEP studies and does not represent actual experimental data for this compound.

High Resolution Crystallographic Analysis and Structural Biology of 4 Sulfamoylphenyl Methyl Urea Complexes

X-ray Crystallography of [(4-Sulfamoylphenyl)methyl]urea Bound to Target Proteins

X-ray crystallography is a powerful technique that allows for the determination of the atomic and molecular structure of a crystal. nih.gov In the field of structural biology, it is used to visualize the binding of small molecules, such as inhibitors, to their protein targets at an atomic level. This information is critical for understanding the mechanism of inhibition and for the rational design of more potent and selective drugs. nih.govnih.gov

Determination of Three-Dimensional Binding Poses and Orientations

The primary and most crucial interaction is the coordination of the deprotonated sulfonamide group to the catalytic zinc ion located at the bottom of a ~15 Å deep conical active site cavity. nih.govrsc.org This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. rsc.org The nitrogen atom of the sulfonamide group directly binds to the Zn²⁺ ion, forming a tetrahedral coordination geometry along with three conserved histidine residues (His94, His96, and His119 in hCA II). rsc.orgnih.gov

The orientation of the benzylurea (B1666796) portion of the molecule is influenced by the specific amino acid residues present in the active site of the particular CA isoform. This variability in the outer regions of the active site provides a basis for designing isoform-selective inhibitors. tandfonline.comnih.gov

Table 1: Crystallographic Data for Representative Carbonic Anhydrase Inhibitor Complexes

PDB IDInhibitorTarget ProteinResolution (Å)Key Interacting Residues
1BV3Urea (B33335)hCA II1.85Zn²⁺, Thr199, Thr200
6F3B1-(2-hydroxy-5-sulfamoylphenyl)-3-[(4-methylphenyl)methyl]ureahCA I1.40Zn²⁺, and others
6XZE1-[2-[(2-fluorophenyl)methylamino]ethyl]-3-(4-sulfamoylphenyl)ureahCA I1.54Zn²⁺, and others
8ROU1-carbamimidamido-N-[(4-sulfamoylphenyl)methyl]methanimidamidehCA II---Zn²⁺, and others

Atomic-Level Resolution of Ligand-Induced Conformational Rearrangements in Proteins

The binding of an inhibitor to a protein is not always a simple lock-and-key event. Often, the binding process induces conformational changes in the protein, a phenomenon known as "induced fit." High-resolution crystallographic studies can capture these subtle yet significant structural rearrangements.

These ligand-induced conformational changes are critical for achieving high binding affinity and can be exploited in drug design to enhance the specificity of an inhibitor for a particular target isoform. By designing inhibitors that induce a conformational change unique to the target isoform, it is possible to achieve greater selectivity.

Comparative Crystallographic Studies with Potent Analogues and Related Inhibitors

Comparative crystallographic analysis of a series of related inhibitors provides a powerful tool for understanding structure-activity relationships (SAR). By systematically modifying the chemical structure of a lead compound and determining the crystal structures of the resulting analogues in complex with the target protein, researchers can correlate specific structural features with changes in binding affinity and selectivity. nih.gov

In the case of urea-based sulfonamide inhibitors of carbonic anhydrase, comparative studies have been instrumental in optimizing their inhibitory potency and isoform selectivity. For example, the substitution pattern on the phenyl ring of the benzylurea tail can significantly impact interactions with hydrophobic pockets within the active site, defined by residues like Phe131, Leu198, and Pro202. nih.gov

A comparison of the crystal structures of chlorthalidone (B1668885) and indapamide, two diuretic drugs that also inhibit carbonic anhydrase, revealed that the presence of three active site water molecules interacting with the chlorthalidone scaffold was responsible for its significantly higher potency against hCA II. ebi.ac.ukacs.org These water-mediated interactions were absent in the indapamide-hCA II complex. ebi.ac.ukacs.org This highlights the crucial role that solvent molecules can play in mediating protein-ligand interactions and influencing binding affinity.

Furthermore, the introduction of different chemical moieties, such as benzoxaborole groups, in place of the sulfonamide can lead to different binding modes and coordination geometries with the catalytic zinc ion, offering alternative strategies for inhibitor design. tandfonline.com

Implications of Structural Data for Structure-Based Drug Design Initiatives

The wealth of crystallographic data on carbonic anhydrase inhibitors has profound implications for structure-based drug design (SBDD). nih.govtandfonline.comnih.gov SBDD is an iterative process that utilizes the three-dimensional structure of the target protein to design and optimize inhibitors with improved potency, selectivity, and pharmacokinetic properties.

The detailed understanding of the binding mode of the sulfamoylphenyl group provides a solid foundation for designing new inhibitors. The "tail approach" is a common strategy where the sulfonamide group serves as an anchor, and the tail portion of the molecule is modified to exploit interactions with the more variable regions of the active site, thereby achieving isoform selectivity. tandfonline.comnih.gov

Crystallographic data can guide the design of these tails by identifying specific pockets and residues that can be targeted for interaction. For example, the structural information can be used to design inhibitors that form additional hydrogen bonds, engage in favorable van der Waals contacts, or displace unfavorable water molecules from the active site. Computational methods, such as molecular docking and molecular dynamics simulations, can be used in conjunction with the experimental structural data to predict the binding of virtual compounds and prioritize them for synthesis and biological evaluation. tandfonline.com

The ultimate goal of these SBDD efforts is to develop novel inhibitors with superior therapeutic profiles, such as anti-glaucoma agents, anti-cancer drugs, or anti-infectives, by targeting specific carbonic anhydrase isoforms involved in various pathological conditions. nih.govnih.gov

Lead Optimization Strategies and Pre Clinical Advancement of 4 Sulfamoylphenyl Methyl Urea Derivatives

Rational Design Methodologies for Enhancing Potency and Selectivity

The development of potent and selective drug candidates from a lead compound, such as [(4-Sulfamoylphenyl)methyl]urea, relies heavily on rational design methodologies. These strategies leverage an understanding of the molecular interactions between a ligand and its target protein to guide the synthesis of more effective molecules. Key approaches include structure-activity relationship (SAR) studies, pharmacophore modeling, and computational chemistry.

Structure-Activity Relationship (SAR) Studies: SAR is a fundamental concept in medicinal chemistry that examines the relationship between the chemical structure of a molecule and its biological activity. nih.gov By systematically modifying different parts of the this compound scaffold, researchers can identify key structural features responsible for its therapeutic effects. For instance, in a series of adamantyl urea (B33335) compounds, systematic replacement of different sections of the molecule helped to establish a clear SAR for anti-tubercular activity. nih.gov This iterative process of synthesis and biological testing allows for the optimization of potency and selectivity. The urea functionality itself is crucial, as it can form multiple stable hydrogen bonds with target proteins, a key factor in molecular recognition and bioactivity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For sulfonylurea derivatives, a 3D pharmacophore model was developed that identified five essential recognition sites for dual activity as thromboxane (B8750289) receptor antagonists and thromboxane synthase inhibitors: two hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring. nih.gov Such models serve as valuable tools for designing new lead compounds with improved activity and for predicting the activity of novel derivatives. nih.gov

Computational Chemistry: Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, play a significant role in modern drug design. acs.orgnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and potential interactions. acs.orgnih.gov This information can guide the design of derivatives with enhanced binding affinity. For example, docking studies of pyrazole (B372694) derivatives revealed a V-shaped docking pose similar to Celecoxib in the active site of COX-II, which was crucial for its selectivity. acs.org QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities, enabling the prediction of the potency of new analogs before their synthesis.

The following table summarizes the key rational design methodologies and their applications in the optimization of urea-based compounds.

Methodology Description Application Example Reference
Structure-Activity Relationship (SAR)Systematic modification of a molecule's structure to determine the influence of different functional groups on biological activity.Optimization of adamantyl ureas for anti-tuberculosis activity by systematically replacing molecular sections. nih.gov
Pharmacophore ModelingDefines the 3D arrangement of essential functional groups for biological activity.Development of a 5-point pharmacophore model for sulfonylureas with dual thromboxane inhibitory activity. nih.gov
Molecular DockingPredicts the binding orientation of a ligand within a protein's active site.Revealed a V-shaped binding pose for pyrazole derivatives in COX-II, explaining their selectivity. acs.org
Quantitative Structure-Activity Relationship (QSAR)Establishes a mathematical correlation between chemical properties and biological activity.Used to predict the permeability of compounds based on physicochemical properties like PSA, logP/logD, and molecular weight. researchgate.net

Chemical Strategies for Modulating Pharmacokinetic Attributes in Lead Compounds

The successful development of a drug candidate depends not only on its potency and selectivity but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). Chemical modifications to the lead compound structure can significantly influence these properties.

Structural Modifications Influencing Absorption and Distribution

The ability of a drug to be absorbed from its site of administration and distribute to its target tissues is critically dependent on its physicochemical properties, such as lipophilicity, solubility, and molecular size.

Lipophilicity and Solubility: A balance between lipophilicity (logP/logD) and aqueous solubility is crucial for oral absorption. Highly lipophilic compounds may have poor aqueous solubility, limiting their dissolution and absorption, while highly polar compounds may not readily cross cell membranes. In a study of a large Caco-2 permeability database, lipophilicity (logP/logD) was identified as a key physicochemical property influencing permeability, second only to Polar Surface Area (PSA). researchgate.net The urea functionality itself contributes to a compound's polarity and hydrogen bonding capacity, which can be modulated by introducing various substituents. nih.gov

The table below illustrates the impact of structural features on absorption and distribution.

Structural Feature Influence on ADME Example Reference
Lipophilicity (logP/logD)Affects solubility and membrane permeability. A balanced value is optimal for oral absorption.Identified as a primary determinant of Caco-2 permeability. researchgate.net
Polar Surface Area (PSA)Influences hydrogen bonding potential and membrane permeability.Ranked as the most important physicochemical property for Caco-2 permeability. researchgate.net
N-methylationCan increase lipophilicity and alter hydrogen bonding, potentially improving brain penetration.N-methylated sulfonylhydrazones showed enhanced brain penetration compared to non-methylated analogs. nih.gov

Design Considerations for Metabolic Stability and Clearance

The metabolic stability of a drug determines its half-life in the body and its potential for drug-drug interactions. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role.

Identifying and Blocking Metabolic Hotspots: Computational tools like SMARTCyp can predict the most likely sites of metabolism on a molecule. dergipark.org.tr For a hydrazone-sulfonate derivative, the methyl group on the tosyl moiety was predicted to be the most reactive site for metabolism by several CYP enzymes. dergipark.org.tr Once identified, these "metabolic hotspots" can be blocked by introducing chemically inert groups, such as fluorine atoms, or by making other structural modifications to improve metabolic stability.

Modulating CYP Enzyme Interactions: The structure of a compound can influence its interaction with CYP enzymes. For example, the thiazole (B1198619) moieties in the HIV protease inhibitor Ritonavir contribute to its stability against oxidative metabolism. nih.gov Conversely, some compounds can inhibit CYP enzymes, leading to potential drug-drug interactions. The cyano group in a non-N-methylated sulfonylhydrazone was suggested to potentially interact with the heme group of CYP enzymes, leading to their inhibition. nih.gov

Influence of Functional Groups on Metabolism: The presence of certain functional groups can predispose a molecule to specific metabolic pathways. For instance, methyl ester groups can be hydrolyzed by carboxylesterases. nih.gov N-methylation of sulfonylhydrazones was found to enhance their recognition by CYP enzymes, leading to increased metabolism. nih.gov

The following table details design strategies for improving metabolic stability.

Design Strategy Mechanism Example Reference
Blocking Metabolic HotspotsIntroducing chemically stable groups at sites prone to metabolism.The methyl group on a tosyl moiety was identified as a potential metabolic hotspot. dergipark.org.tr
Modifying CYP InteractionsAltering the compound's structure to reduce its affinity for or inhibition of CYP enzymes.Thiazole moieties in Ritonavir increase its stability towards oxidative metabolism. nih.gov
Altering Functional GroupsReplacing or modifying functional groups that are susceptible to metabolic enzymes.N-methylation of sulfonylhydrazones increased their metabolism by CYP enzymes. nih.gov

Prodrug Design Approaches for this compound Analogues

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. researchgate.net This approach can be used to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, and lack of site specificity. openmedicinalchemistryjournal.com

Chemical Rationale for Reversible Derivatization to Improve Drug-Like Properties

The design of a prodrug involves the temporary modification of a functional group in the parent drug to improve its drug-like properties. researchgate.net This modification is reversed in vivo to release the active drug.

Improving Solubility and Permeability: For poorly soluble drugs, a common strategy is to attach a hydrophilic promoiety, such as a phosphate (B84403) or an amino acid, to create a more water-soluble prodrug. researchgate.net Conversely, for drugs with low permeability, a lipophilic promoiety can be added to enhance their ability to cross cell membranes. The choice of the promoiety depends on the specific properties of the parent drug and the desired improvement.

Enhancing Stability: Prodrugs can be designed to protect the parent drug from chemical or enzymatic degradation. For example, if a drug is unstable in the acidic environment of the stomach, it can be derivatized to a more stable form that is later converted to the active drug after absorption.

Prolonging Duration of Action: By controlling the rate of conversion of the prodrug to the active drug, the duration of action can be extended. researchgate.net This can lead to a more convenient dosing regimen for patients.

The table below provides examples of promoieties used to improve drug-like properties.

Promoiety Type Purpose Example Application Reference
Phosphate EstersIncrease aqueous solubility.Often used for intravenous formulations of poorly soluble drugs. researchgate.net
Amino Acid EstersCan increase solubility and may be targeted by specific transporters.Used to improve the oral absorption of some drugs. researchgate.net
Lipophilic EstersIncrease lipid solubility and membrane permeability.Can enhance the absorption of polar drugs. researchgate.net

Molecular Design for Targeted Delivery Systems Based on Prodrug Principles

A key advantage of the prodrug approach is the potential for targeted drug delivery, where the active drug is released preferentially at the site of action. openmedicinalchemistryjournal.com This can increase the therapeutic efficacy and reduce the side effects of the drug. nih.gov

Enzyme-Prodrug Therapy: This strategy relies on the differential expression of enzymes in target tissues versus healthy tissues. A prodrug is designed to be activated by a specific enzyme that is overexpressed in the target cells, such as tumor cells. openmedicinalchemistryjournal.com This leads to a high local concentration of the active drug at the desired site. Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) are two prominent examples of this approach. openmedicinalchemistryjournal.com

Transporter-Mediated Delivery: Some prodrugs are designed to be substrates for specific transporter proteins that are expressed on the surface of target cells. This allows for the selective uptake of the prodrug into the desired tissue.

pH-Sensitive Prodrugs: The microenvironment of some tissues, such as tumors, is often more acidic than that of normal tissues. Prodrugs can be designed with linkages that are stable at physiological pH but are cleaved at the lower pH of the target tissue, leading to the localized release of the active drug. mdpi.com

The following table outlines different targeted delivery strategies using prodrugs.

Targeting Strategy Mechanism Example Application Reference
Enzyme-Prodrug TherapyActivation of the prodrug by an enzyme overexpressed in the target tissue.ADEPT and GDEPT for cancer therapy. openmedicinalchemistryjournal.com
Transporter-Mediated DeliverySelective uptake of the prodrug by transporter proteins on target cells.Targeting nutrient transporters that are upregulated in cancer cells. openmedicinalchemistryjournal.com
pH-Sensitive ReleaseCleavage of a pH-sensitive linker in the acidic microenvironment of tumors.Polymer-drug conjugates with pH-labile linkers for controlled drug release. mdpi.com

Emerging Research Directions and Translational Perspectives for 4 Sulfamoylphenyl Methyl Urea

Innovations in Synthetic Methodologies for Novel Analogues

The generation of novel analogues of [(4-Sulfamoylphenyl)methyl]urea is pivotal for exploring its structure-activity relationships (SAR) and optimizing its pharmacological profile. Contemporary synthetic organic chemistry offers a plethora of innovative methodologies to achieve this, moving beyond traditional approaches to embrace more efficient and versatile strategies.

One of the key challenges in the synthesis of unsymmetrical ureas is the selective formation of the desired product while minimizing the formation of symmetrical urea (B33335) byproducts. Modern methods often employ activating agents to facilitate the controlled reaction between an amine and an isocyanate precursor. For instance, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has become a popular and safer alternative to hazardous reagents like phosgene (B1210022) for constructing urea linkages. acs.orgresearchgate.net The reaction of a primary amine with CDI forms an activated carbamate (B1207046) intermediate, which can then react with another amine to yield the unsymmetrical urea.

Furthermore, advancements in catalysis have opened new avenues for the synthesis of sulfonamide and urea derivatives. For example, palladium-catalyzed cross-coupling reactions have been developed for the aminosulfonylation of aryl halides, providing a versatile method for creating the sulfonamide core. scispace.com These modern catalytic systems often exhibit high functional group tolerance and can be adapted for the synthesis of a diverse library of analogues.

The table below summarizes some innovative synthetic approaches that can be applied to generate novel analogues of this compound.

Methodology Description Potential Application for this compound Analogues Reference
CDI-mediated Urea FormationA two-step process involving the activation of an amine with 1,1'-carbonyldiimidazole (CDI) followed by reaction with a second amine.Synthesis of a wide range of N-substituted analogues by varying the second amine component. acs.orgresearchgate.net
Palladium-Catalyzed AminosulfonylationA three-component coupling reaction of an aryl halide, sulfur dioxide, and a hydrazine (B178648) to form an arylsulfonamide.Creation of diverse sulfonamide scaffolds by varying the aryl halide and hydrazine starting materials. scispace.com
Multi-component ReactionsReactions in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants.Efficient one-pot synthesis of complex analogues with multiple points of diversity. scite.ai
Solid-Phase SynthesisA method in which molecules are covalently bound on a solid support material and synthesized in a stepwise manner.High-throughput synthesis of a library of analogues for rapid screening. claremont.edu

Identification and Validation of Unexplored Biological Targets

The structural features of this compound suggest that it and its derivatives may interact with a variety of biological targets, extending beyond the classical targets of sulfonamide drugs. The sulfonamide moiety is a well-known pharmacophore present in drugs targeting carbonic anhydrases, while the urea group is a key structural element in many kinase inhibitors. scirp.orgekb.eg The exploration of unexplored biological targets is a critical step in uncovering the full therapeutic potential of this class of compounds.

Recent research on structurally related sulfonamide and urea derivatives has revealed a diverse range of biological activities, hinting at the potential for this compound to modulate novel pathways. For instance, certain sulfonamide derivatives have been identified as inhibitors of sphingosine (B13886) kinase 1 (SphK1), a promising target in cancer and inflammatory diseases. nih.gov Others have shown inhibitory activity against urease and cyclooxygenase-2 (COX-2), enzymes implicated in bacterial infections and inflammation, respectively. frontiersin.org

The validation of these potential new targets for this compound and its analogues would involve a combination of in vitro enzymatic assays, cell-based functional assays, and biophysical techniques to confirm direct binding and modulation of the target's activity.

The following table highlights some unexplored biological targets for which this compound analogues could be investigated, based on the activities of related compounds.

Potential Biological Target Therapeutic Area Rationale based on Related Compounds Reference
Sphingosine Kinase 1 (SphK1)Cancer, InflammationDiaryl-substituted thiazole-based sulfonamides have shown potent inhibition of SphK1. nih.gov nih.gov
UreaseInfectious DiseasesNaproxen-conjugated sulfonamides have demonstrated significant urease inhibition. frontiersin.org frontiersin.org
Cyclooxygenase-2 (COX-2)Inflammation, PainNaproxen-conjugated sulfonamides also exhibited COX-2 inhibitory activity. frontiersin.org frontiersin.org
Dipeptidyl Peptidase-IV (DPP-IV)DiabetesCoumarin-based sulfonamide derivatives have been identified as DPP-IV inhibitors. mdpi.com mdpi.com
Epidermal Growth Factor Receptor (EGFR) KinaseCancerNovel sulfonamide derivatives have been designed as EGFR kinase inhibitors. scirp.org scirp.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These powerful computational tools can significantly accelerate the design-make-test-analyze cycle for novel chemical entities, including analogues of this compound.

Furthermore, ML algorithms can be used to optimize reaction conditions, leading to higher yields and purity of the synthesized compounds. acs.org By analyzing the outcomes of a small number of initial experiments, these models can predict the optimal parameters for subsequent reactions, saving time and resources. The integration of AI and ML into the design of this compound analogues promises to streamline the discovery of new drug candidates with improved efficacy and safety profiles.

AI/ML Application Description Impact on this compound Research Reference
Retrosynthesis PredictionAI models predict potential synthetic routes for a target molecule.Accelerates the design and synthesis of novel analogues. engineering.org.cn
QSAR ModelingML models predict the biological activity of compounds based on their chemical structure.Enables virtual screening and prioritization of candidate molecules. nih.gov
Reaction OptimizationML algorithms optimize reaction parameters to maximize yield and purity.Improves the efficiency and cost-effectiveness of synthesis. acs.org
De Novo Drug DesignGenerative AI models design novel molecules with desired properties from scratch.Creates innovative analogues with potentially superior therapeutic profiles. scite.aiscirp.org

Development of this compound and its Derivatives as Advanced Chemical Probes for Biological Systems

Beyond their potential as therapeutic agents, this compound and its derivatives can be developed into sophisticated chemical probes to investigate complex biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context.

To function as a chemical probe, a molecule typically requires a "warhead" that can form a covalent or stable non-covalent interaction with the target protein, and a "tag" (such as a fluorescent dye or a biotin (B1667282) moiety) that allows for the visualization or isolation of the probe-target complex. The this compound scaffold can be readily modified to incorporate these features. For instance, the urea or sulfonamide group could be functionalized with a reactive group to act as a warhead, while a tag could be appended to another part of the molecule.

The development of such probes would allow researchers to identify the direct binding partners of this compound analogues within cells, a process known as chemical proteomics. This can lead to the discovery of new biological targets and a deeper understanding of the compound's mechanism of action. Furthermore, fluorescently labeled probes could be used in cellular imaging studies to visualize the subcellular localization of the target protein and to monitor its dynamics in real-time. The use of sulfamoyl fluorides as chemical probes for protein covalent modification highlights the potential of related sulfonamide-containing compounds in this area. claremont.edu

Probe Type Design Principle Application in Biological Systems Reference
Affinity-Based ProbesIncorporation of a high-affinity binding moiety and a tag for pull-down experiments.Identification of protein binding partners and target validation. claremont.edu
Activity-Based ProbesInclusion of a reactive "warhead" that covalently modifies the active site of an enzyme.Profiling the activity of enzyme families in complex biological samples. ljmu.ac.uk
Fluorescent ProbesAttachment of a fluorophore to visualize the probe's localization and interaction with its target.Cellular imaging, fluorescence resonance energy transfer (FRET) assays. ljmu.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.